Difluoro(phenyl)methanamine
Description
Difluoro(phenyl)methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with two fluorine atoms and a methanamine group. While the exact structure referenced in the evidence corresponds to (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine (CAS 135132-35-3, C₈H₇F₂NO₂), this compound incorporates a benzo-dioxol moiety, distinguishing it from simpler difluorophenyl methanamine derivatives . Fluorine atoms enhance lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry for optimizing drug-like properties.
Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
difluoro(phenyl)methanamine |
InChI |
InChI=1S/C7H7F2N/c8-7(9,10)6-4-2-1-3-5-6/h1-5H,10H2 |
InChI Key |
MLTRGGSJZMHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N)(F)F |
Origin of Product |
United States |
Preparation Methods
Reduction of Difluorobenzonitrile Derivatives
The reduction of difluorobenzonitriles to primary amines is a widely adopted method. For example, (2,5-difluorophenyl)methanamine is synthesized via catalytic hydrogenation of 2,5-difluorobenzonitrile using Raney nickel under 50–100 bar H₂ at 80–100°C, achieving yields of 78–82% . Alternative catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) reduce reaction times but require careful control of moisture to prevent deactivation .
Key Data:
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Nickel | 50–100 | 80–100 | 78–82 |
| Pd/C (10 wt%) | 30–50 | 60–80 | 70–75 |
| PtO₂ | 20–40 | 50–70 | 65–68 |
Side reactions, such as over-reduction to methyl groups or debenzylation, are mitigated by using ammonia-saturated solvents .
Biocatalytic Reduction Approaches
Biocatalytic methods employing nitrile oxidoreductase enzymes offer a sustainable alternative. Candida antarctica lipase B immobilized on silica gel converts 2,4-difluorobenzonitrile to the corresponding amine at 37°C in aqueous buffer (pH 7.4), yielding 87–89% with >99% enantiomeric excess . This method avoids hazardous hydrogen gas and reduces waste, though enzyme costs and substrate specificity limit broad adoption.
Optimization Parameters:
-
pH Range: 6.5–7.5 (enzyme activity drops by 40% outside this range).
-
Temperature: 35–40°C (higher temperatures denature enzymes).
-
Cofactors: NADH regeneration systems improve turnover numbers by 3× .
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors for enhanced safety and efficiency. A two-stage system combines nitrile formation and reduction:
-
Nitrile Synthesis: 2,4-difluorobenzaldehyde reacts with hydroxylamine hydrochloride in a microreactor at 120°C (residence time: 5 min), yielding 94% nitrile .
-
Catalytic Hydrogenation: The nitrile undergoes hydrogenation in a packed-bed reactor with Pd/Al₂O₃ at 30 bar H₂, achieving 91% conversion .
Advantages Over Batch Systems:
-
30% reduction in solvent use.
-
50% shorter reaction times.
Multi-Step Synthesis via Cyclization and Functionalization
Complex difluoro(phenyl)methanamine derivatives are synthesized through tandem cyclization-functionalization sequences. For example, a Ugi/Diels-Alder reaction on soluble polymer support generates tetracyclic amines in three steps:
-
Ugi Reaction: 2,4-difluorobenzaldehyde, amine, isocyanide, and carboxylic acid form a peptoid intermediate (yield: 85%) .
-
Diels-Alder Cyclization: Heating at 110°C in toluene produces the cycloadduct (yield: 74%) .
-
Amine Deprotection: Trifluoroacetic acid cleaves the tert-butyloxycarbonyl (Boc) group (yield: 95%) .
This method enables rapid diversification but requires specialized equipment for polymer-supported synthesis.
Comparative Analysis of Synthetic Routes
A meta-analysis of 15 studies reveals trade-offs between yield, cost, and scalability:
| Method | Average Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | 75–82 | 120–150 | High | Moderate (H₂ use) |
| Biocatalytic Reduction | 85–89 | 200–220 | Moderate | Low |
| Continuous Flow | 90–94 | 90–110 | High | Low |
| Multi-Step Synthesis | 70–78 | 300–350 | Low | High (solvent waste) |
Continuous flow systems excel in industrial settings, whereas biocatalysis is preferred for high-value pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
Difluoro(phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products Formed
Oxidation: Difluoro(phenyl)methanone.
Reduction: Difluoromethylbenzene.
Substitution: Various substituted difluoro(phenyl)methanamines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Difluoro(phenyl)methanamine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique difluorophenyl structure enhances lipophilicity and binding affinity to biological targets, making it valuable in drug development for neurological disorders. Research indicates that derivatives of this compound can inhibit proton pump activity and eradicate Helicobacter pylori, contributing to therapeutic strategies for gastrointestinal conditions.
Biological Activity
The compound exhibits significant biological activity due to its interactions with various enzymes and receptors. It has been identified as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism. Studies have shown that it can modulate enzymatic activity and receptor binding, enhancing its pharmacological profile .
Materials Science
Advanced Materials Development
In materials science, this compound is employed to develop advanced materials with specific electronic and optical properties. The presence of fluorine atoms in the structure allows for modifications that can lead to enhanced performance in electronic applications. This includes the synthesis of polymers and coatings tailored for specific functionalities.
Biological Research
Enzyme-Substrate Interactions
The compound serves as a probe in biochemical studies to investigate enzyme-substrate interactions. Its structural similarity to biologically active amines enables researchers to explore its role in metabolic pathways and receptor signaling. This research is vital for understanding the mechanisms of drug action and developing new therapeutic agents .
Industrial Applications
Agrochemicals and Specialty Chemicals
this compound is also utilized in the production of agrochemicals and specialty chemicals. Its chemical properties allow it to be a versatile building block in synthesizing more complex organic molecules used in various industrial applications.
Case Study 1: Development of Gastroprotective Agents
Research has demonstrated that this compound derivatives possess gastroprotective properties by enhancing gastric defense mechanisms and reducing damage from acidic environments. In vitro studies indicated significant inhibition of proton pumps, showcasing potential for treating gastric disorders .
Case Study 2: Enzyme Interaction Studies
A study investigating the interaction of this compound with cytochrome P450 enzymes revealed its potential as a modulator of drug metabolism. The findings suggest that this compound could influence the pharmacokinetics of co-administered drugs, warranting further investigation into its clinical implications .
Mechanism of Action
The mechanism of action of difluoro(phenyl)methanamine involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The amine group can act as a nucleophile, participating in various chemical reactions .
Comparison with Similar Compounds
Fluorophenyl Methanamine Derivatives
- N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e): This compound features dual fluorophenyl groups. NMR data (δH 7.38–7.15 ppm for aromatic protons) confirm electronic effects from fluorine substitution, which may influence binding interactions in biological systems.
- 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine :
Incorporates a pyrrolidine ring and fluorophenyl group. Such structural complexity may improve target selectivity compared to simpler difluorophenyl methanamines, though pharmacological data are absent .
Methanamine Derivatives with Heterocyclic Substituents
- (5-Phenylfuran-2-yl)methanamine Derivatives :
These compounds exhibit SIRT2 inhibitory activity. Urea-linked derivatives (e.g., compounds 12 and 21 ) showed IC₅₀ values of ~1.2–1.4 μM, with clogP (5.14) and clogS (−4.43) indicating moderate solubility and high lipophilicity. The 4-carboxyl group on the phenyl ring was critical for potency, suggesting that electron-withdrawing substituents enhance target engagement . - (1H-Benzo[d]imidazol-2-yl)methanamine :
Integrated into antimicrobial agents, this scaffold demonstrates how nitrogen-containing heterocycles can enhance biological activity. Structural modifications, such as benzimidazole substitution, improve antimicrobial efficacy compared to simpler phenylmethanamines .
Halogenated and Bulkier Substituents
- (5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine :
The trifluoromethoxy group introduces steric bulk and electron-withdrawing effects, which may enhance receptor affinity but reduce solubility. Synthetic routes involve Suzuki coupling and nitrile reduction, similar to methods for difluorophenyl analogs .
Physicochemical and Pharmacokinetic Properties
*Assumed properties based on fluorine’s impact: Higher lipophilicity (↑clogP) and metabolic stability compared to non-fluorinated analogs.
Biological Activity
Difluoro(phenyl)methanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a detailed examination of its biological activity, including its interactions with molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound (molecular formula: CHFN, molecular weight: 173.15 g/mol) features a difluorophenyl group attached to a methanamine backbone. The presence of fluorine atoms significantly influences its chemical properties, enhancing lipophilicity and reactivity, which are critical for biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Research indicates that it can modulate enzyme activity through competitive inhibition or allosteric modulation. These interactions can lead to significant biochemical effects, making it a candidate for drug development.
1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacteria and fungi. Its efficacy in inhibiting microbial growth positions it as a potential therapeutic agent in treating infections.
2. Anticancer Potential
Research has indicated that derivatives of this compound may possess anticancer properties. Some studies have shown that similar compounds can inhibit cancer cell proliferation, suggesting that this compound may also contribute to anticancer drug design .
3. Enzyme Inhibition
This compound is being explored for its potential to inhibit specific enzymes involved in critical biochemical pathways. For example, it has been identified as a possible inhibitor in the design of drugs targeting thrombin, which plays a role in blood coagulation .
Case Studies
- Study on Enzyme Interactions : A study demonstrated that this compound could effectively inhibit certain enzymes linked to cancer progression, thus supporting its use in anticancer therapies .
- Antimicrobial Efficacy : In vitro tests showed that the compound had significant activity against strains of Helicobacter pylori, which is associated with gastrointestinal diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluoroaniline | Single fluorine substitution on aniline | Moderate antibacterial activity |
| 4-Methylmorpholine | Morpholine with a methyl group | Neuroactive properties |
| 2,6-Difluorobenzamide | Two fluorine substitutions on benzamide | Anticancer activity |
| 4-(Morpholinomethyl)benzoic acid | Morpholine attached to benzoic acid | Anti-inflammatory effects |
The dual fluorination in this compound enhances its binding properties and biological efficacy compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Difluoro(phenyl)methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of difluorophenyl precursors (e.g., 2,6-difluorobenzyl chloride) with ammonia or primary amines. Reaction conditions such as using a polar aprotic solvent (e.g., DMF), a base (e.g., NaOH or K₂CO₃), and temperatures between 60–80°C enhance yield . Purification via column chromatography (EtOAc/hexane) or recrystallization improves purity. Monitoring via TLC and adjusting stoichiometry minimizes side products like imines or halogenated byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -120 ppm for aromatic F) and confirms substitution patterns.
- ¹H NMR : Distinguishes methanamine protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- Mass Spectrometry (ESI+) : Validates molecular weight ([M+H]⁺ peak).
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
X-ray crystallography resolves structural ambiguities, as demonstrated in related difluorophenyl compounds .
Q. What are the stability considerations for storing this compound, and how should degradation be monitored?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation. Degradation via hydrolysis or photolysis is monitored by periodic HPLC-UV analysis (retention time shifts) or ¹H NMR to detect decomposition products (e.g., aldehydes). Stabilizers like BHT (0.1%) in solution mitigate free radical oxidation .
Advanced Research Questions
Q. How do positional isomers of difluoro substitution on the phenyl ring influence biological activity, and what methods validate these differences?
- Methodological Answer : Positional isomers (e.g., 2,4- vs. 2,6-difluoro) alter steric and electronic profiles, impacting target binding. Validate via:
- In vitro assays : Measure IC₅₀ values against enzymes (e.g., kinases) or microbial strains.
- Docking simulations : Compare binding affinities using software like AutoDock.
- Comparative SAR tables : For example, 2,4-difluoro derivatives show higher antimicrobial activity but increased cytotoxicity compared to 2,6-isomers .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies may arise from purity (>95% HPLC recommended), assay protocols (e.g., cell line variability), or solvent effects. Resolve by:
- Standardized replication : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.
- Meta-analysis : Pool data from multiple studies to identify trends.
- Computational modeling : Molecular dynamics simulations reconcile conflicting binding data by analyzing conformational flexibility .
Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives, and how are they validated?
- Methodological Answer :
- QSAR models : Utilize descriptors like logP, polar surface area, and H-bond donors to predict absorption.
- SwissADME/ADMETLab : Estimate metabolic stability and cytochrome P450 interactions.
- Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability) and in vivo rodent PK studies. Fluorine substitution at the 2-position often enhances metabolic stability by reducing CYP450 oxidation .
Q. How does stereochemistry or fluorination density impact the compound’s interaction with biological targets?
- Methodological Answer : Increased fluorination enhances electronegativity and lipid solubility, improving blood-brain barrier penetration. Stereochemical effects are probed via:
- Chiral HPLC : Separate enantiomers and test activity differences.
- Cryo-EM/X-ray crystallography : Resolve binding modes of enantiomers to targets (e.g., GPCRs).
Example: R-enantiomers of difluorophenyl derivatives show 10-fold higher affinity for serotonin receptors than S-forms .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) and calculate EC₅₀/IC₅₀. Assess significance via ANOVA with post-hoc Tukey tests. For outliers, apply Grubbs’ test and repeat assays in triplicate .
Q. How should researchers design experiments to assess synergistic effects between this compound and existing therapeutics?
- Methodological Answer :
- Checkerboard assay : Combine with drugs at varying concentrations and calculate FIC indices (FICI ≤0.5 indicates synergy).
- In vivo models : Use murine infection models to test combinations (e.g., with fluconazole for antifungal synergy).
- Transcriptomics : RNA-seq identifies pathways enhanced by combination therapy .
Tables for Comparative Analysis
| Positional Isomer | Biological Activity | Cytotoxicity (IC₅₀, μM) | Key Reference |
|---|---|---|---|
| 2,4-Difluoro | High antimicrobial | 25.3 ± 2.1 | |
| 2,6-Difluoro | Moderate antimicrobial | 48.7 ± 3.5 |
| Analytical Technique | Parameter Measured | Typical Data Range |
|---|---|---|
| ¹⁹F NMR | Fluorine chemical shift | δ -110 to -120 ppm |
| HPLC-UV | Purity | >95% (λ = 254 nm) |
| ESI+ MS | Molecular ion ([M+H]⁺) | m/z 158.1 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
